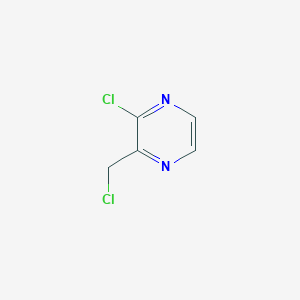
2-Chloro-3-(chloromethyl)pyrazine
Overview
Description
2-Chloro-3-(chloromethyl)pyrazine is a pyridine derivative . It has a molecular weight of 163.01 and its IUPAC name is 2-chloro-3-(chloromethyl)pyrazine .
Molecular Structure Analysis
The molecular formula of 2-Chloro-3-(chloromethyl)pyrazine is C5H4Cl2N2 . The InChI code for this compound is 1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 .
Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)pyrazine is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 229.6±35.0 °C at 760 mmHg . The flash point is 114.7±11.5 °C .
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-3-(chloromethyl)pyrazine serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives, such as pyrrolopyrazine, have shown a wide range of biological activities, including antimicrobial , anti-inflammatory , antiviral , antifungal , antioxidant , antitumor , and kinase inhibitory properties . The pyrrolopyrazine scaffold, which includes this compound, is particularly significant in drug discovery due to its nitrogen-containing heterocyclic structure that incorporates both a pyrrole ring and a pyrazine ring .
Agrochemical Industry
In the agrochemical sector, derivatives of 2-Chloro-3-(chloromethyl)pyrazine are utilized for their pesticidal properties. Compounds with this structure have been employed in the protection of crops from pests. The unique physicochemical properties conferred by the pyrazine moiety make these derivatives valuable for developing new agrochemicals .
Synthetic Organic Chemistry
This compound is used in various synthetic routes for creating pyrrolopyrazine derivatives. Methods include cyclization , ring annulation , cycloaddition , and direct C-H arylation . These synthetic approaches are crucial for producing compounds with desired biological activities .
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZWZWIEBRCJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618136 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(chloromethyl)pyrazine | |
CAS RN |
45660-95-5 | |
| Record name | 2-Chloro-3-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(chloromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




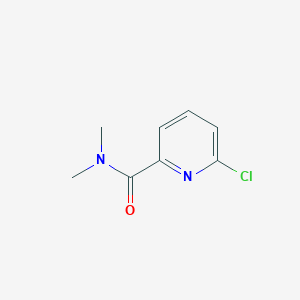
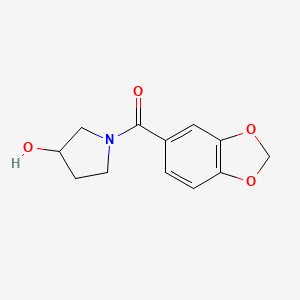
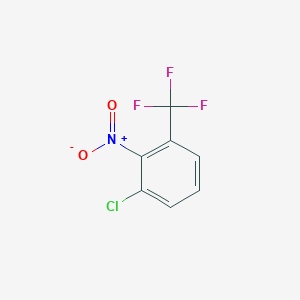
![3',6'-Dihydroxy-5-isocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1370211.png)
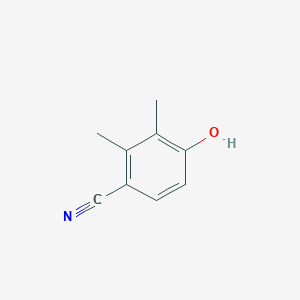
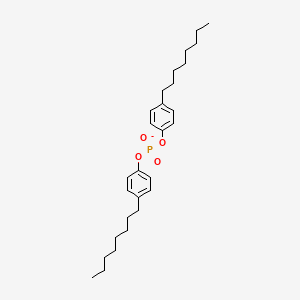

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)
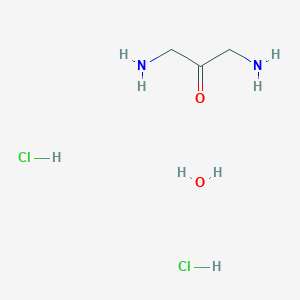

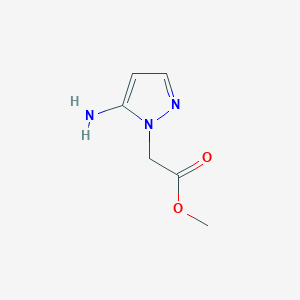
![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1370235.png)